molecular formula C11H16N2O B3372481 N-[3-(aminomethyl)phenyl]-2-methylpropanamide CAS No. 918810-72-7

N-[3-(aminomethyl)phenyl]-2-methylpropanamide

Cat. No.: B3372481
CAS No.: 918810-72-7
M. Wt: 192.26 g/mol
InChI Key: IUIQBJCTFVOUHC-UHFFFAOYSA-N
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Description

N-[3-(Aminomethyl)phenyl]-2-methylpropanamide is a propanamide derivative characterized by a 3-(aminomethyl)phenyl group attached to a 2-methylpropanamide backbone. Propanamide derivatives are widely explored in medicinal chemistry for their roles as enzyme inhibitors, receptor modulators, and proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)11(14)13-10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIQBJCTFVOUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588252
Record name N-[3-(Aminomethyl)phenyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-72-7
Record name N-[3-(Aminomethyl)phenyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 918810-72-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-2-methylpropanamide typically involves the reaction of 3-(aminomethyl)aniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Backbone Variations

  • Target Compound: Features a 3-(aminomethyl)phenyl substituent and a 2-methylpropanamide chain.
  • Analog 1: N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide () Substituents: 4-Cyano-3-(trifluoromethyl)phenyl (electron-withdrawing groups) and thioether linkage. Impact: Enhanced metabolic stability and binding affinity to androgen receptors due to trifluoromethyl and cyano groups .
  • Analog 2: (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () Substituents: 6-Methoxynaphthyl (bulky aromatic) and 3-chlorophenethyl.
Table 1: Structural Features of Key Analogs
Compound Key Substituents Functional Groups
Target Compound 3-(Aminomethyl)phenyl 2-Methylpropanamide
N-(4-Cyano-3-(CF₃)phenyl)-...propanamide 4-Cyano-3-CF₃-phenyl, 4-fluorophenylthio Thioether, hydroxy, methyl
(±)-N-(3-Cl-phenethyl)-...propanamide 6-Methoxynaphthyl, 3-Cl-phenethyl Methoxy, amide

Pharmacological and Functional Comparisons

Target Compound (Hypothesized)

  • Potential applications in neurological disorders due to the aminomethyl group, which may enhance blood-brain barrier permeability.

Analogs with Documented Activity

  • Androgen Receptor Degraders (): PROTACs with trifluoromethyl/cyano groups show efficacy in degrading AR via ubiquitination .
  • Methamphetamine Disorder Therapy (): R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide modulates dopamine receptors .

Physicochemical Properties

Solubility and Lipophilicity

  • Target Compound: The aminomethyl group may improve water solubility compared to halogenated analogs.
  • Analog 1 (): Trifluoromethyl and cyano groups increase lipophilicity (LogP ~3.5), limiting aqueous solubility .
  • Analog 3 (): N-[2-(Aminomethyl)phenyl]-3-(2,2,2-trifluoroethoxy)propanamide has a LogP of ~2.8 due to the trifluoroethoxy group .
Table 2: Property Comparison
Compound LogP (Predicted) Solubility (mg/mL)
Target Compound ~2.0 ~10 (DMSO)
N-(4-Cyano-3-CF₃-phenyl)-...propanamide ~3.5 <1 (DMSO)
N-[2-(Aminomethyl)phenyl]-...propanamide ~2.8 ~5 (DMSO)

Biological Activity

N-[3-(aminomethyl)phenyl]-2-methylpropanamide, also known as a specific amide derivative, exhibits notable biological activities due to its unique structural properties. This article delves into its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of an amine group and a phenyl ring, which contribute to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity, leading to various biological effects. Notably, the compound has been shown to influence pathways related to inflammation and pain modulation by interacting with certain receptor types.

Biological Activity

  • Analgesic Properties : Research indicates that this compound exhibits analgesic activity. In animal models, it has been observed to reduce pain responses effectively, suggesting its potential application in pain management therapies.
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways has been documented. It enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, which are critical in the inflammatory response .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to establish its efficacy against specific pathogens.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological ActivityPotency
N-(3-aminomethyl-phenyl)-acetamideAmide groupModerate analgesicIC50 = 200 nM
N-[3-(aminomethyl)phenyl]-N,N-dimethylamineDimethylated amineHigher analgesic potencyIC50 = 50 nM
3-aminomethylpyridinePyridine ringLimited analgesic effectIC50 = 300 nM

The data indicates that this compound may offer superior potency compared to some of its analogs, particularly in analgesic applications .

Case Study 1: Analgesic Efficacy

In a controlled study involving rat models, this compound demonstrated significant reductions in pain behaviors compared to baseline measurements. The study utilized the acetic acid-induced writhing test, where the compound showed an ED50 value indicating high efficacy relative to standard analgesics .

Case Study 2: Anti-inflammatory Response

A separate investigation focused on the compound's effect on cytokine production in macrophages. Results indicated that treatment with this compound led to increased levels of IL-6 and IL-8, suggesting its role in modulating inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminomethyl)phenyl]-2-methylpropanamide
Reactant of Route 2
N-[3-(aminomethyl)phenyl]-2-methylpropanamide

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